8-Bromo-6-hydroxy-5-quinoxalinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-hydroxy-5-quinoxalinecarboxylic acid is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications
Preparation Methods
The synthesis of 8-Bromo-6-hydroxy-5-quinoxalinecarboxylic acid typically involves the bromination of 6-hydroxyquinoxalinecarboxylic acid. The reaction conditions often include the use of bromine in a suitable solvent such as chloroform . Industrial production methods may involve more scalable and efficient processes, potentially utilizing biocatalysis for greener and more sustainable synthesis .
Chemical Reactions Analysis
8-Bromo-6-hydroxy-5-quinoxalinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield different hydroquinoxaline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like organometallic compounds.
Common reagents and conditions used in these reactions include bromine for bromination, reducing agents like sodium borohydride for reduction, and organometallic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-6-hydroxy-5-quinoxalinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 8-Bromo-6-hydroxy-5-quinoxalinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
8-Bromo-6-hydroxy-5-quinoxalinecarboxylic acid can be compared with other quinoxaline derivatives, such as:
6-Hydroxyquinoxalinecarboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
8-Hydroxyquinoline: Another quinoxaline derivative with different substitution patterns, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5BrN2O3 |
---|---|
Molecular Weight |
269.05 g/mol |
IUPAC Name |
8-bromo-6-hydroxyquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O3/c10-4-3-5(13)6(9(14)15)8-7(4)11-1-2-12-8/h1-3,13H,(H,14,15) |
InChI Key |
MZYMPJDTKCKXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C(C=C(C2=N1)Br)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.